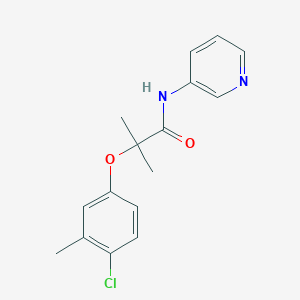
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is
C19H18ClNO2
. - The compound contains a chlorophenoxy group, a pyridine ring, and an amide functionality.
- It has potential applications in various fields due to its unique structure.
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: One common synthetic route involves coupling a chlorophenol with a pyridine derivative using Suzuki–Miyaura cross-coupling.
Reaction Conditions: The reaction typically occurs under mild conditions (room temperature or slightly elevated temperatures) and tolerates various functional groups.
Industrial Production: While I don’t have specific industrial production methods, research labs and pharmaceutical companies likely optimize the synthesis for large-scale production.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents: Boron-based reagents (boronic acids or esters) play a crucial role in its synthesis.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a drug candidate).
Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antitumor).
Industry: Could serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a chlorophenoxy group, pyridine, and amide functionality sets it apart.
Similar Compounds: While I don’t have an exhaustive list, other pyridine-containing amides or chlorophenols could be considered.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-9-13(6-7-14(11)17)21-16(2,3)15(20)19-12-5-4-8-18-10-12/h4-10H,1-3H3,(H,19,20) |
InChI Key |
KXAMJKVGTDBUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)
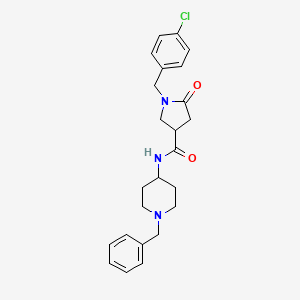
![2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B10978971.png)

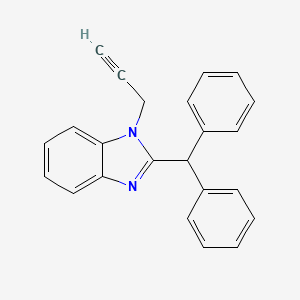
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B10978986.png)
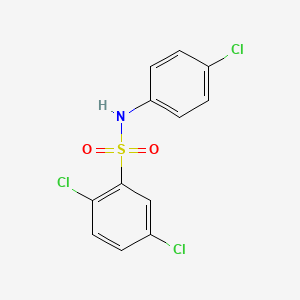
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B10978995.png)

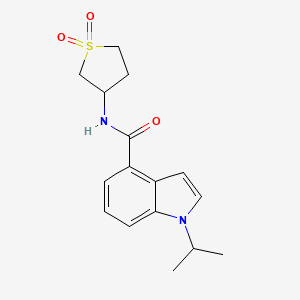
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10979019.png)
![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)
